Molecular Weight and Molar Dosing Equivalence: DRGDS Requires 26.6% Higher Mass Input Than RGDS for Equivalent Molar Concentrations
DRGDS (C₁₉H₃₂N₈O₁₁) has a molecular weight of 548.5 g/mol, compared to 433.4 g/mol for the core tetrapeptide RGDS (C₁₅H₂₇N₇O₈) [1]. The additional N-terminal Asp residue contributes 115.1 Da, meaning that for any given mass of peptide, DRGDS provides approximately 21% fewer molecules than RGDS. When comparing literature IC₅₀ values or designing dose-response experiments, failure to correct for this molar discrepancy introduces systematic bias in potency comparisons .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 548.5 g/mol (DRGDS, C₁₉H₃₂N₈O₁₁) |
| Comparator Or Baseline | 433.4 g/mol (RGDS, C₁₅H₂₇N₇O₈) |
| Quantified Difference | 115.1 g/mol absolute difference; 26.6% higher MW for DRGDS |
| Conditions | Calculated from monoisotopic masses; confirmed by vendor certificates of analysis [1] |
Why This Matters
Procurement and experimental design must account for molar equivalence; ordering 100 mg of DRGDS yields ~0.182 mmol, whereas 100 mg of RGDS yields ~0.231 mmol, directly affecting cost-per-mole calculations and dose-response normalisation.
- [1] Amerigo Scientific. H-Asp-Arg-Gly-Asp-Ser-OH (DRGDS) Product Page. CAS 151997-53-4. https://www.amerigoscientific.com/h-asp-arg-gly-asp-ser-oh-item-245696.html View Source
